molecular formula C25H19FN2O3 B2519601 N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 895652-08-1

N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

Cat. No. B2519601
CAS RN: 895652-08-1
M. Wt: 414.436
InChI Key: CRDCFZRHSQPURT-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide" is a complex organic molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. The structure of this compound suggests that it is a derivative of quinoline, a heterocyclic aromatic organic compound, which has been modified with additional functional groups such as a fluorophenyl group and a methylbenzoyl group. This type of compound is of interest due to its potential applications in medicinal chemistry, particularly as it relates to kinase inhibition and anticancer activities as seen in similar compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid or aminobenzophenones. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was achieved by reacting ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . Similarly, 4-phenylquinolin-2(1H)-one derivatives were synthesized from N-acyl-o-aminobenzophenones using NaH as a base, followed by alkylation reactions . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenyl and methylbenzoyl groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques allow for the determination of the functional groups present and the overall molecular framework. For example, the structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized using these methods . The presence of the fluorophenyl and methylbenzoyl groups in the target compound would likely result in distinct spectroscopic signatures that could be used to confirm its structure.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents attached to the quinoline core. Structural effects on reactivity were studied in the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines . The compound , with its fluorophenyl and methylbenzoyl substituents, may exhibit unique reactivity patterns that could be explored in various chemical reactions, potentially leading to the formation of new derivatives or the enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are often determined experimentally and can be influenced by the molecular structure. For example, the introduction of a fluorine atom in the fluorophenyl group could affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The synthesis of related compounds with thioxothiazolidinone and dihydroquinazolinone moieties has yielded derivatives with yields ranging from 29 to 31%, indicating the feasibility of synthesizing such complex molecules .

Scientific Research Applications

Structural Aspects and Properties

Structural aspects of amide-containing isoquinoline derivatives have been explored, with studies on compounds forming gels or crystalline solids upon treatment with mineral acids. The formation of host-guest complexes and their fluorescence properties have been investigated, showing variations in fluorescence emission based on the state of the compound and its interactions. Such structural investigations are crucial for understanding the compound's potential applications in material science and fluorescence-based technologies (Karmakar et al., 2007).

Synthesis and Reactivity

Research has been conducted on the reactions of acetamides with triethyloxonium fluoroborate to form quinazoline and benzoxazinone derivatives, illustrating the compound's reactivity and potential for creating novel chemical entities with diverse biological or chemical properties (Kato et al., 1976).

Novel Compounds Synthesis

Studies have demonstrated the synthesis of novel compounds featuring the quinolin-1-yl acetamide structure, highlighting their potential anti-inflammatory activities. Such research points to the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Radiosynthesis for Imaging Applications

The compound's derivatives have been explored in the context of radiosynthesis for potential PET imaging agents, specifically targeting EGFR, HER2, and HER3 signaling. This application underscores the compound's relevance in diagnostic medicine, particularly in oncology (Wang et al., 2014).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting the compound's potential as a basis for developing new antibacterial agents. This research area is crucial in the fight against drug-resistant bacterial infections (Desai et al., 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3/c1-16-6-8-17(9-7-16)24(30)21-14-28(22-5-3-2-4-20(22)25(21)31)15-23(29)27-19-12-10-18(26)11-13-19/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCFZRHSQPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

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